molecular formula C8H9NO3 B13516519 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid

2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid

Cat. No.: B13516519
M. Wt: 167.16 g/mol
InChI Key: VNYVIFJFKJCMCF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid is a chemical compound with a molecular formula of C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid typically involves the reaction of 5-methylpyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • 2-Hydroxy-2-(3-methylpyridin-2-YL)acetic acid
  • 2-Hydroxy-2-(5-ethylpyridin-2-YL)acetic acid
  • 2-Hydroxy-2-(5-chloropyridin-2-YL)acetic acid

Comparison: Compared to its analogs, 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid may exhibit unique properties due to the presence of the methyl group at the 5-position of the pyridine ring

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-3-6(9-4-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)

InChI Key

VNYVIFJFKJCMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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